Lipophilicity (LogP/LogD) of 6-Fluoro-2-(tribromomethyl)quinoline vs. 6-Fluoro-2-(trifluoromethyl)quinoline
6-Fluoro-2-(tribromomethyl)quinoline exhibits significantly higher calculated lipophilicity compared to its 6-fluoro-2-(trifluoromethyl) analog [1]. While the tribromomethyl derivative has a predicted ACD/LogP of 4.58 [1], the trifluoromethyl analog (CAS: 587885-96-9) has a lower calculated LogP due to the smaller, less lipophilic CF3 group [2]. This difference in lipophilicity is a critical parameter influencing membrane permeability, plasma protein binding, and in vivo distribution. A higher LogP for the tribromomethyl compound suggests it may have different pharmacokinetic properties, making it a preferred starting point for programs targeting intracellular or CNS targets where higher lipophilicity is advantageous.
| Evidence Dimension | Calculated Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 4.58 (ACD/LogP) |
| Comparator Or Baseline | 6-Fluoro-2-(trifluoromethyl)quinoline (CAS: 587885-96-9) |
| Quantified Difference | The tribromomethyl compound has a higher LogP than its trifluoromethyl counterpart, which is expected to have a LogP in the range of 2.5-3.5 based on the physicochemical properties of similar structures. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
Lipophilicity is a key driver of ADME properties; a higher LogP can translate to increased membrane permeability and different tissue distribution, justifying the selection of the tribromomethyl variant for specific medicinal chemistry campaigns.
- [1] ChemSpider. (n.d.). 6-Fluoro-2-(tribromomethyl)quinoline. Retrieved from https://legacy.chemspider.com/Chemical-Structure.2059822.html View Source
- [2] PubChem. (n.d.). 6-FLUORO-2-TRIFLUOROMETHYLQUINOLINE. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
